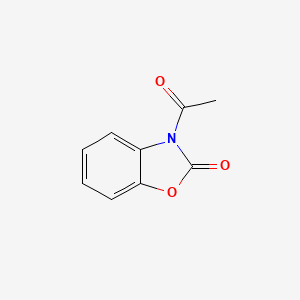

3-Acetyl-2-benzoxazolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIQPJPWSJBTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179671 | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24963-28-8 | |

| Record name | 3-Acetyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24963-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2-benzoxazolinone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Acetyl-2-benzoxazolinone, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthesis of the 2-benzoxazolinone scaffold, followed by a detailed exploration of its N-acetylation. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Benzoxazolinone Core

The benzoxazolinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a crucial building block, enabling further molecular elaboration at the N-3 position to generate diverse libraries of compounds for drug discovery programs. Understanding its synthesis is therefore of paramount importance for researchers in this field.

This guide will first explore the synthesis of the foundational precursor, 2-benzoxazolinone, from readily available starting materials. Subsequently, we will focus on the pivotal N-acetylation step that yields the target compound, this compound.

Synthesis of the 2-Benzoxazolinone Scaffold

The primary and most established route to 2-benzoxazolinone commences with the cyclization of o-aminophenol. Several methods have been developed for this transformation, with the choice of reagent influencing the reaction conditions, yield, and safety profile.

Cyclization of o-Aminophenol with Urea

A common and relatively safe method for the synthesis of 2-benzoxazolinone involves the reaction of o-aminophenol with urea. This method avoids the use of highly toxic reagents like phosgene. The reaction proceeds by the nucleophilic attack of the amino group of o-aminophenol on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.

Causality of Experimental Choices: The use of an excess of urea is often employed to drive the reaction to completion, as urea can decompose under the reaction conditions. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization step. The addition of an acid catalyst can facilitate the reaction by protonating the carbonyl group of urea, making it more electrophilic.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig. 1: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Urea.", fontname="Arial", fontsize=12, fontcolor="#202124"]; }

Experimental Protocol: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Urea

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (1.0 eq) and urea (2.0-3.0 eq).

-

Solvent and Catalyst: While the reaction can be performed neat (in a melt), the use of a high-boiling inert solvent such as xylene or diphenyl ether can improve heat transfer and reaction control. Acid catalysts like sulfuric acid can be added cautiously in catalytic amounts.

-

Reaction Conditions: Heat the mixture to 130-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often crystallizes out upon cooling. The solid can be collected by filtration and washed with a cold solvent (e.g., water or ethanol) to remove excess urea and other impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

| Parameter | Condition | Rationale |

| Starting Material | o-Aminophenol | Readily available and contains the necessary functional groups. |

| Reagent | Urea | Serves as a safe and inexpensive source of the carbonyl group. |

| Temperature | 130-160 °C | Provides the necessary energy for the cyclization reaction. |

| Catalyst (optional) | Sulfuric Acid | Increases the electrophilicity of the urea carbonyl group. |

| Yield | Typically high | An efficient and practical method for gram-scale synthesis. |

Alternative Methods for 2-Benzoxazolinone Synthesis

While the urea-based method is common, other reagents can also be employed for the cyclization of o-aminophenol.

-

Phosgene and its Equivalents: Phosgene (COCl₂) or its safer alternatives like triphosgene or diphosgene react readily with o-aminophenol to form 2-benzoxazolinone. However, the extreme toxicity of phosgene necessitates specialized handling procedures and equipment.

-

Carbonates: Dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, can be used in the presence of a base. This method is generally considered greener than using phosgene.

-

Hofmann Rearrangement of Salicylamide: Another approach involves the Hofmann rearrangement of salicylamide using a hypochlorite solution.[2] This method proceeds through an isocyanate intermediate which then cyclizes to form 2-benzoxazolinone. A continuous-flow preparation using trichloroisocyanuric acid as a stable chlorinating agent has also been reported.[3][4]

N-Acetylation of 2-Benzoxazolinone: The Final Step to this compound

The introduction of an acetyl group at the nitrogen atom of the 2-benzoxazolinone ring is the final and crucial step in the synthesis of the target molecule. This transformation is typically achieved through N-acylation using an appropriate acetylating agent.

Acetylation with Acetic Anhydride or Acetyl Chloride

The most common and straightforward method for the N-acetylation of 2-benzoxazolinone involves the use of acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the benzoxazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Causality of Experimental Choices:

-

Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for laboratory-scale synthesis due to its lower volatility, reduced corrosiveness, and easier handling. Acetyl chloride is more reactive but generates corrosive hydrogen chloride gas as a byproduct, which often necessitates the use of a base to neutralize it.

-

Catalyst/Base: The reaction is frequently carried out in the presence of a base such as pyridine or triethylamine. The base serves two primary purposes: it can act as a nucleophilic catalyst to activate the acetylating agent, and it neutralizes the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion. In some cases, a catalytic amount of a stronger nucleophile like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig. 2: N-Acetylation of 2-Benzoxazolinone.", fontname="Arial", fontsize=12, fontcolor="#202124"]; }

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-benzoxazolinone (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or toluene) in a round-bottom flask, add the acetylating agent (acetic anhydride or acetyl chloride, 1.1-1.5 eq) dropwise at room temperature or 0 °C.

-

Base/Catalyst: If not using pyridine as the solvent, add a base such as triethylamine (1.2-2.0 eq). For less reactive substrates, a catalytic amount of DMAP can be included.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any excess acetylating agent and neutralize acidic byproducts. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Starting Material | 2-Benzoxazolinone | The synthesized heterocyclic core. |

| Reagent | Acetic Anhydride / Acetyl Chloride | Provides the acetyl group for N-acylation. |

| Base/Catalyst | Pyridine, Triethylamine, DMAP | Neutralizes acidic byproducts and can catalyze the reaction. |

| Solvent | Pyridine, Dichloromethane, Toluene | Provides a medium for the reaction and dissolves the reactants. |

| Temperature | 0 °C to 60 °C | Controls the reaction rate and minimizes side reactions. |

| Yield | Generally high | An efficient method for the final product synthesis. |

Conclusion

The synthesis of this compound is a well-established two-step process that is accessible in a standard laboratory setting. The initial formation of the 2-benzoxazolinone core from o-aminophenol can be achieved through several methods, with the urea-based approach offering a good balance of efficiency and safety. The subsequent N-acetylation is a robust and high-yielding transformation, readily accomplished with common acetylating agents. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Acetyl-2-benzoxazolinone. As a key derivative of the versatile benzoxazolinone scaffold, this compound serves as an important intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended to be a technical resource, offering field-proven insights and detailed methodologies for professionals in research and development.

Introduction: The Benzoxazolinone Core Scaffold

The benzoxazolinone ring system is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of 2(3H)-benzoxazolone have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The core structure, consisting of a fused benzene and oxazolone ring, provides a rigid framework that can be functionalized at various positions to modulate its physicochemical and biological properties.[1] The nitrogen atom at the 3-position is a key site for derivatization, with its reactivity being central to the synthesis of a diverse library of compounds.

Molecular Structure and Physicochemical Properties

This compound, also known by its CAS Registry Number 24963-28-8, is the N-acylated derivative of 2(3H)-benzoxazolone. The introduction of the acetyl group at the 3-position significantly alters the electronic properties and reactivity of the parent molecule.

Core Properties Summary

| Property | Value | Source |

| CAS Number | 24963-28-8 | [3][4] |

| Molecular Formula | C₉H₇NO₃ | [3][4] |

| Molecular Weight | 177.16 g/mol | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Expected to be a solid |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acylation of the parent heterocycle, 2(3H)-benzoxazolone. This reaction leverages the nucleophilicity of the nitrogen atom within the lactam ring. The use of acetic anhydride is a standard and efficient method for this transformation.

Synthesis Pathway Diagram

References

3-Acetyl-2-benzoxazolinone mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of 3-Acetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization at the N-3 position is a critical step in the synthesis of many of these derivatives. This guide provides a detailed examination of the formation mechanism of this compound, a key intermediate and a representative example of N-acylation on this heterocyclic system. We will explore the core reaction pathway, the critical role of catalysis, and provide a field-proven experimental protocol. This document is designed to bridge theoretical understanding with practical application, offering researchers the causal insights needed for successful synthesis and derivative development.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from 2-benzoxazolinone is fundamentally a nucleophilic acyl substitution reaction. This process involves the introduction of an acetyl group onto the nitrogen atom of the benzoxazolinone ring system.

Reactants:

-

Nucleophile: 2-Benzoxazolinone. The nitrogen atom (N-3) of the heterocyclic ring possesses a lone pair of electrons, rendering it nucleophilic.

-

Electrophile (Acylating Agent): An activated acetyl source is required. The most common and effective agents are acetic anhydride or acetyl chloride .[3]

The reaction proceeds through a well-established two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-benzoxazolinone attacks the highly electrophilic carbonyl carbon of the acylating agent. This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed by the lone pair on the oxygen atom. Simultaneously, a leaving group is expelled. For acetic anhydride, the leaving group is the acetate anion (CH₃COO⁻); for acetyl chloride, it is the chloride anion (Cl⁻). The departure of the leaving group is followed by a final deprotonation step (often facilitated by a weak base or solvent) to yield the stable, neutral this compound product.

Caption: General mechanism for the N-acylation of 2-benzoxazolinone.

The Role of Catalysis: Enhancing Reactivity

While the N-acylation can proceed without a catalyst, the reaction is often slow. The use of a catalyst is standard practice to enhance the reaction rate and improve yields. Both acid and base catalysis are effective, operating through distinct mechanisms.

Acid Catalysis

Lewis acids such as ZnCl₂, FeCl₃, and AlCl₃, or solid acids like heteropolyacids, are commonly employed.[3][4][5]

Causality: The acid catalyst functions by activating the acylating agent. It coordinates with the carbonyl oxygen of the acetic anhydride or acetyl chloride. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and therefore more susceptible to attack by the relatively weak nucleophile, 2-benzoxazolinone. This lowers the activation energy of the nucleophilic attack step, accelerating the reaction.

Caption: Activation of the acylating agent via Lewis acid catalysis.

Base Catalysis

Bases such as pyridine or triethylamine can also effectively catalyze the reaction.[3]

Causality: The base operates by activating the nucleophile. It deprotonates the N-H group of 2-benzoxazolinone. This removes the proton, creating a negatively charged benzoxazolinone anion. This anion is a far more potent nucleophile than its neutral counterpart, allowing it to attack the electrophilic carbonyl carbon of the acylating agent much more rapidly.

Field-Proven Experimental Protocol

This protocol describes a reliable, self-validating method for the synthesis of this compound. The rationale behind each step is provided to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Rationale |

| 2-Benzoxazolinone | 135.12 | 1.35 g | 10.0 | Starting nucleophile. |

| Acetic Anhydride | 102.09 | 1.5 mL (1.62 g) | 15.9 | Acylating agent, used in slight excess to ensure complete reaction. |

| Pyridine | 79.10 | 0.2 mL | ~2.5 | Basic catalyst to activate the nucleophile. Also serves as an acid scavenger. |

| Dichloromethane (DCM) | 84.93 | 20 mL | - | An inert solvent that dissolves the reactants and is easy to remove. |

| 1M Hydrochloric Acid | 36.46 | 15 mL | - | Used during workup to neutralize the pyridine catalyst and wash away impurities. |

| Saturated NaHCO₃ | 84.01 | 15 mL | - | Used to neutralize any remaining acid and unreacted acetic anhydride. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent to remove residual water from the organic phase. |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoxazolinone (1.35 g, 10.0 mmol) and dichloromethane (20 mL). Stir at room temperature until all solids have dissolved.

-

Rationale: Ensuring the starting material is fully dissolved provides a homogeneous reaction medium for efficient molecular interaction.

-

-

Addition of Reagents: To the stirred solution, add pyridine (0.2 mL) followed by the dropwise addition of acetic anhydride (1.5 mL, 15.9 mmol).

-

Rationale: Pyridine is added first to be available for catalysis. Acetic anhydride is added dropwise to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Rationale: TLC is a critical self-validating step. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.

-

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Rationale: The HCl wash removes the pyridine catalyst. The NaHCO₃ wash neutralizes remaining acid and hydrolyzes excess acetic anhydride. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is essential before solvent evaporation to obtain a pure, dry product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and resulting in a product with a sharp melting point.

-

Caption: Step-by-step workflow for the synthesis of this compound.

Synthesis of the 2-Benzoxazolinone Precursor

A comprehensive understanding requires acknowledging the synthesis of the starting material. The 2-benzoxazolinone core is not always commercially available in the desired quantities or may require custom synthesis. Two prevalent methods are:

-

Condensation of o-Aminophenol: The most traditional and direct route involves the reaction of o-aminophenol with carbonylating agents like urea, phosgene, or diethyl carbonate.[2] More recently, methods using CO₂ under catalytic conditions have been developed for a greener approach.[2]

-

Hofmann Rearrangement: A robust alternative is the Hofmann rearrangement of salicylamide. This reaction typically uses a chlorinating agent, such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite, in the presence of a base to convert the amide into an isocyanate intermediate, which then cyclizes to form the 2-benzoxazolinone ring.[6][7]

Conclusion

The formation of this compound is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic synthesis. Its mechanism is well-defined, involving the attack of the N-3 atom of the benzoxazolinone ring on an activated acylating agent to form a tetrahedral intermediate, which subsequently collapses to yield the final product. The efficiency of this transformation is significantly enhanced by either acid or base catalysis, which act by activating the electrophile or nucleophile, respectively. A thorough understanding of this mechanism, coupled with a robust experimental protocol and knowledge of precursor synthesis, empowers researchers to efficiently produce this key intermediate and design novel derivatives for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Acetyl-2-benzoxazolinone

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Acetyl-2-benzoxazolinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, ensuring a robust and scientifically sound interpretation.

Introduction

This compound belongs to the benzoxazolinone class of compounds, which are recognized for their diverse biological activities. The N-acetylation of the benzoxazolinone core introduces specific structural and electronic features that are crucial to its function and reactivity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule in research and development settings. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for its analysis.

Chemical Structure

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl-CH ₃ | 2.5 - 2.7 | Singlet (s) | 3H |

| Aromatic Protons | 7.2 - 7.9 | Multiplet (m) | 4H |

Interpretation and Rationale

-

Acetyl Protons: The three protons of the acetyl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet in the upfield region of the spectrum (around 2.5-2.7 ppm). The electron-withdrawing effect of the adjacent carbonyl group and the benzoxazolinone nitrogen atom deshields these protons.

-

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.2-7.9 ppm) characteristic of aromatic protons. Due to the fusion of the oxazolinone ring, these protons are not chemically equivalent and will likely exhibit complex coupling patterns (multiplets). The specific chemical shifts will be influenced by the electronic effects of the heterocyclic ring. Protons closer to the oxygen and nitrogen atoms may experience different degrees of shielding or deshielding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl-C H₃ | 24 - 27 |

| Aromatic C -H | 110 - 135 |

| Aromatic C -O & C -N | 140 - 150 |

| Amide C =O | 152 - 155 |

| Acetyl C =O | 168 - 172 |

Interpretation and Rationale

-

Acetyl Carbon: The methyl carbon of the acetyl group is expected to resonate in the upfield region (24-27 ppm).

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of 110-150 ppm. The carbons directly bonded to hydrogen (C -H) will be in the 110-135 ppm range, while the quaternary carbons bonded to the oxygen and nitrogen of the heterocyclic ring (C -O and C -N) will be further downfield (140-150 ppm) due to the electronegativity of these atoms.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl carbon within the benzoxazolinone ring is predicted to appear around 152-155 ppm. The acetyl carbonyl carbon, being part of an imide-like structure, will be significantly deshielded and is expected to resonate at a higher chemical shift, around 168-172 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The table below lists the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (Acetyl) | 2900 - 3000 | Weak |

| Acetyl C=O Stretch | 1720 - 1740 | Strong |

| Amide C=O Stretch | 1760 - 1780 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1100 - 1250 | Medium |

Interpretation and Rationale

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong carbonyl absorption bands. The amide carbonyl of the benzoxazolinone ring is expected to absorb at a higher wavenumber (1760-1780 cm⁻¹) due to ring strain and the electronic effects of the fused aromatic ring. The acetyl carbonyl will absorb at a slightly lower wavenumber (1720-1740 cm⁻¹).

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl group will appear as weak bands below 3000 cm⁻¹.

-

Other Vibrations: The spectrum will also show characteristic absorptions for aromatic C=C stretching, as well as C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak for this compound (C₉H₇NO₃) is expected at a mass-to-charge ratio (m/z) of 177.

-

Key Fragmentation Pathways: Electron ionization (EI) mass spectrometry of benzoxazolinone derivatives often leads to characteristic fragmentation patterns. A plausible fragmentation pathway for this compound is outlined below.

Figure 2. Predicted mass spectrometry fragmentation pathway of this compound.

Interpretation and Rationale

-

Loss of Ketene: A primary fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion at m/z 135, corresponding to the benzoxazolinone radical cation.[1]

-

Loss of Carbon Monoxide: The fragment at m/z 135 can then lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 107.[1]

-

Further Fragmentation: This ion at m/z 107 may further fragment by losing hydrogen cyanide (HCN, 27 Da) to produce a fragment at m/z 80.

-

Formation of the Acetyl Cation: Another characteristic fragmentation is the cleavage of the N-acetyl bond to form a stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the mass spectra of N-acetylated compounds.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

Figure 3. Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-benzoxazolinone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Acetyl-2-benzoxazolinone, a key heterocyclic scaffold of interest in medicinal chemistry. The guide is designed for researchers and professionals in drug development, offering a detailed exploration of the primary starting materials, reaction mechanisms, and step-by-step experimental protocols. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document aims to serve as a practical and scientifically rigorous resource for the synthesis of this important compound.

Introduction

Benzoxazolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and analgesic properties. The introduction of an acetyl group at the 3-position of the 2-benzoxazolinone core can modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further derivatization in drug discovery programs.

This guide will focus on the two principal and most practical synthetic strategies for the preparation of this compound, starting from readily available precursors. Each strategy will be discussed in detail, including the underlying chemical principles, experimental procedures, and safety considerations.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways:

-

Route A: N-Acetylation of 2-Benzoxazolinone.

-

Route B: Cyclization and Acetylation of 2-Aminophenol.

The choice between these routes will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

Diagram of Synthetic Pathways

The Biological Versatility of 3-Acetyl-2-benzoxazolinone: A Technical Guide for Researchers

An In-depth Exploration of Potential Activities and Methodologies for Scientific Investigation

Introduction

The benzoxazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and even herbicidal properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Among the various functionalized benzoxazolinones, the 3-acetyl derivative, 3-Acetyl-2-benzoxazolinone, represents a molecule of significant interest for further investigation. While extensive research has been conducted on a variety of substituted benzoxazolinones, specific data on the biological activities of the 3-acetyl isomer remains relatively scarce in publicly available literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented activities of structurally related compounds. More importantly, this guide offers detailed, field-proven experimental protocols to empower researchers to systematically investigate the biological profile of this specific compound. The ensuing sections will delve into the synthesis of the core structure, explore potential biological activities with an emphasis on the underlying scientific rationale for investigation, and provide step-by-step methodologies for key in vitro and in vivo assays.

Synthesis of the Benzoxazolinone Core and N-Acetylation

The synthesis of the 2-benzoxazolinone core is a well-established chemical transformation. A common and efficient method involves the reaction of 2-aminophenol with a carbonylating agent.

General Synthesis of 2-Benzoxazolinone

A widely employed method for the synthesis of the 2-benzoxazolinone backbone involves the cyclization of 2-aminophenol with a carbonyl source like urea or phosgene derivatives. The reaction typically proceeds at elevated temperatures. For instance, heating a mixture of 2-aminophenol and urea results in the formation of 2-benzoxazolinone with the evolution of ammonia.

N-Acetylation to Yield this compound

The introduction of the acetyl group at the N-3 position can be achieved through standard acylation procedures. This generally involves the reaction of the parent 2-benzoxazolinone with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base to neutralize the acidic byproduct. The choice of solvent and base is critical to ensure efficient and clean conversion.

Figure 1: General synthesis pathway for this compound.

Potential Biological Activities and Investigative Protocols

Based on the extensive literature on benzoxazolinone derivatives, this compound is a promising candidate for exhibiting a range of biological effects. The following sections outline these potential activities and provide detailed protocols for their evaluation.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzoxazolinone derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][5] The mechanism of action is often attributed to the disruption of bacterial cellular processes or inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the benzoxazolinone ring have been shown to play a crucial role in their antimicrobial efficacy.[5]

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of Test Compound: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Benzoxazolinone derivatives have been reported to possess significant anti-inflammatory properties.[10][11][13][15] The proposed mechanisms often involve the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines.

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[15]

Materials:

-

Test compound (this compound)

-

Carrageenan solution (1% w/v in sterile saline)

-

Experimental animals (e.g., Wistar rats or Swiss albino mice)

-

Pletysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

-

Grouping and Fasting: Divide animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound (at various doses) and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Calculation of Edema and Inhibition:

-

Paw Edema = (Paw volume at time t) - (Paw volume at time 0)

-

Percentage Inhibition = [(Edema of control - Edema of treated) / Edema of control] x 100

-

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

Several benzoxazinone and benzoxazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][9][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the targeting of specific signaling pathways, such as the c-Myc pathway.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound (this compound)

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 24, 48, or 72 hours. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).

-

Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization of Formazan: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability and IC50:

-

Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Quantitative Data Summary

| Biological Activity | Assay | Test Organism/Cell Line | Parameter | Value | Reference |

| Antimicrobial | Broth Microdilution | S. aureus | MIC (µg/mL) | (Your Data) | |

| E. coli | MIC (µg/mL) | (Your Data) | |||

| C. albicans | MIC (µg/mL) | (Your Data) | |||

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rat/Mouse | % Inhibition at X mg/kg | (Your Data) | |

| Anticancer | MTT Assay | MCF-7 | IC50 (µM) | (Your Data) | |

| HeLa | IC50 (µM) | (Your Data) | |||

| A549 | IC50 (µM) | (Your Data) |

Conclusion and Future Directions

While the biological activities of this compound are not yet extensively documented, the rich pharmacology of the broader benzoxazolinone class strongly suggests its potential as a bioactive molecule. This technical guide provides a solid foundation for initiating a comprehensive investigation into its antimicrobial, anti-inflammatory, and anticancer properties. The detailed experimental protocols outlined herein are robust and widely accepted methodologies that will enable researchers to generate high-quality, reproducible data.

Future research should focus on elucidating the specific mechanisms of action of this compound. This could involve investigating its effects on specific enzymes, receptors, or signaling pathways. For instance, in the context of anti-inflammatory activity, its impact on cyclooxygenase (COX) enzymes or the production of inflammatory cytokines could be explored. For anticancer activity, studies on its ability to induce apoptosis, its effects on the cell cycle, and its interaction with key oncogenic proteins would be of great interest. The generation of such data will be crucial in determining the therapeutic potential of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]

- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

A Guide to the Structural Elucidation of 3-Acetyl-2-benzoxazolinone: A Predictive Crystallographic Analysis

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Acetyl-2-benzoxazolinone, a key heterocyclic scaffold in medicinal chemistry. While a definitive published crystal structure for this specific molecule remains elusive, this paper presents a predictive analysis based on the crystallographic data of its close structural analog, 3-acetyloxazolin-2-one. By examining the established crystal structure of this analog, we can infer and project the likely molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for obtaining and analyzing the crystal structure, and a scientifically grounded prediction of its key structural features.

Introduction: The Significance of Benzoxazolinones in Drug Discovery

The benzoxazolinone moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] These molecules have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The N-acylation of the benzoxazolinone ring, as seen in this compound (Figure 1), can significantly modulate its physicochemical properties and biological activity.

A precise understanding of the three-dimensional structure of this compound at an atomic level is paramount for rational drug design and development. Crystal structure analysis provides critical insights into:

-

Molecular Conformation: The precise arrangement of atoms and functional groups.

-

Intermolecular Interactions: The non-covalent forces that dictate crystal packing and can influence solubility and bioavailability.

-

Structure-Activity Relationships (SAR): Correlating specific structural features with biological function.

This guide will walk through the essential steps of crystal structure determination and offer a predictive analysis of the this compound structure.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a systematic process. The following workflow outlines the key experimental and computational steps.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. Impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction. Standard organic synthesis procedures are employed, followed by rigorous purification techniques such as recrystallization or column chromatography. The purity of the compound should be verified by methods like NMR spectroscopy and HPLC.[4]

Crystal Growth: The Art and Science

Growing single crystals of sufficient size and quality is often the most challenging aspect of this process.

Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Observation: Monitor the vial for the formation of well-defined single crystals.

Expert Insight: The choice of solvent is critical. A solvent in which the compound is too soluble will not yield crystals, while one in which it is poorly soluble will result in precipitation of an amorphous powder. A mixture of a good solvent and a poor solvent (an anti-solvent) can often be effective.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

Predictive Analysis of the this compound Crystal Structure

In the absence of a published crystal structure for this compound, we can draw valuable inferences from the known crystal structure of its close analog, 3-acetyloxazolin-2-one.[5] The primary difference is the presence of the fused benzene ring in our target molecule.

Predicted Molecular Geometry and Conformation

The core benzoxazolinone ring system is expected to be essentially planar. The acetyl group introduces a degree of conformational flexibility. In the crystal structure of 3-acetyloxazolin-2-one, the nitrogen atom is planar, and the two adjacent carbonyl groups are aligned in an anti conformation.[5] It is highly probable that this compound will adopt a similar conformation to minimize steric hindrance.

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing will be governed by a combination of van der Waals forces and weaker C-H···O hydrogen bonds. The presence of the aromatic benzene ring will likely introduce π-π stacking interactions, which will be a key feature of the crystal packing. These interactions are crucial for the stability of the crystal lattice.

Tabulated Crystallographic Data: A Comparative Outlook

The following table presents the known crystallographic data for 3-acetyloxazolin-2-one, which serves as a predictive model for this compound.[5]

| Parameter | 3-acetyloxazolin-2-one[5] | Predicted for this compound |

| Chemical Formula | C5H5NO3 | C9H7NO3 |

| Molecular Weight | 127.10 g/mol | 177.16 g/mol |

| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | Pbca | Common centrosymmetric space groups (e.g., P21/c, Pbca) |

| a (Å) | 6.8375(6) | Larger due to the benzene ring |

| b (Å) | 12.0213(10) | Larger due to the benzene ring |

| c (Å) | 14.2226(13) | Larger due to the benzene ring |

| V (ų) | 1169.04(18) | Significantly larger |

| Z | 8 | 4 or 8 |

| Dcalc (g cm⁻³) | 1.444 | Likely in the range of 1.4-1.6 |

| Temperature (K) | 173 | Standard low temperature (e.g., 100 K) |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required for the crystal structure determination of this compound, alongside a predictive analysis of its key structural features based on a close analog. The experimental determination of this crystal structure is a crucial step in advancing the understanding of its structure-activity relationships and will provide an empirical foundation for future drug design efforts. Researchers are encouraged to deposit their crystallographic data in public repositories like the Cambridge Structural Database (CSD) to contribute to the collective knowledge of the scientific community.[6][7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

A Comprehensive Guide to the Theoretical Investigation of 3-Acetyl-2-benzoxazolinone

Introduction

3-Acetyl-2-benzoxazolinone is a molecule of significant interest, belonging to the benzoxazolinone class of heterocyclic compounds. The benzoxazolinone scaffold is a prominent feature in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1][2][3]. The addition of an acetyl group at the 3-position introduces unique electronic and steric features that can modulate its reactivity and biological interactions. While extensive research has focused on the synthesis and biological screening of its derivatives[4], a detailed theoretical and computational exploration of the parent molecule, this compound, is less documented.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. As a self-validating system, this document outlines the requisite computational protocols, from geometry optimization to reactivity prediction, designed to furnish a deep understanding of its physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to explore and predict the behavior of this important heterocyclic compound.

PART 1: Molecular Structure and Spectroscopic Characterization

A foundational understanding of a molecule begins with its three-dimensional structure and its response to electromagnetic radiation. Here, we outline the computational protocols to determine the stable conformation of this compound and predict its key spectroscopic signatures.

Geometric Optimization and Conformational Analysis

The first step in any theoretical study is to find the minimum energy structure of the molecule. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost with high accuracy.

Experimental Protocol 1: Geometry Optimization

-

Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent starting point due to its proven performance for organic molecules[5][6].

-

Basis Set: 6-311++G(d,p) is recommended to provide a good description of the electronic distribution, including polarization and diffuse functions for non-covalent interactions[6].

-

-

Optimization Calculation: Perform a full geometry optimization without any symmetry constraints. The calculation should be run until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been reached.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

The rotation around the N-C acetyl bond can lead to different conformers. A potential energy surface scan can be performed by systematically rotating the acetyl group to identify the most stable conformer.

Data Presentation 1: Predicted Geometrical Parameters

The optimization calculation will yield key structural parameters. The following table summarizes the expected data for the most stable conformer.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O (Lactam) | ~1.22 Å |

| C=O (Acetyl) | ~1.21 Å | |

| N-C (Lactam) | ~1.38 Å | |

| N-C (Acetyl) | ~1.40 Å | |

| C-O (Ring) | ~1.37 Å | |

| Bond Angles (°) | O=C-N (Lactam) | ~125° |

| C-N-C (Acetyl) | ~118° | |

| Dihedral Angle (°) | O(Lactam)-C-N-C(Acetyl) | ~0° or ~180° (planar/anti-planar) |

Visualization 1: Molecular Structure

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR spectra. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model.

Experimental Protocol 2: FT-IR Spectrum Prediction

-

Prerequisite: A fully optimized geometry with a confirmed minimum energy state (Protocol 1).

-

Calculation: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to atomic positions.

-

Frequency Scaling: Apply a scaling factor to the calculated harmonic frequencies. For B3LYP/6-311++G(d,p), a factor of ~0.967 is often used, but should be validated against known experimental data for similar compounds.

-

Visualization: Plot the scaled frequencies against their calculated IR intensities to generate a theoretical spectrum.

Data Presentation 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| ν(C=O) | Lactam Carbonyl | ~1770-1790 | Strong |

| ν(C=O) | Acetyl Carbonyl | ~1710-1730 | Strong |

| ν(C=N) | Ring C-N Stretch | ~1480-1500 | Medium |

| ν(C-O-C) | Ring Ether Stretch | ~1250-1280 | Strong |

| ν(Ar C-H) | Aromatic C-H Stretch | ~3050-3100 | Weak |

| ν(CH₃) | Methyl C-H Stretch | ~2950-3000 | Weak |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra, providing insights into the nature of electronic transitions.

Experimental Protocol 3: UV-Vis Spectrum Prediction

-

Prerequisite: A fully optimized ground-state geometry (Protocol 1).

-

Calculation: Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often better for charge-transfer excitations, with the 6-311++G(d,p) basis set)[7].

-

Solvent Effects: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM), specifying the solvent of experimental interest (e.g., ethanol, acetonitrile).

-

Analysis: Analyze the calculated excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO).

PART 2: Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor[8]. The energy gap between them indicates the chemical stability of the molecule[1][6].

Visualization 2: Computational Workflow for Property Prediction

Caption: Workflow for theoretical analysis of molecular properties.

Data Presentation 3: Key Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.[5]

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | ~ -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | E_LUMO | ~ -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | ~ 5.0 to 6.0 | Chemical stability, low reactivity |

| Chemical Hardness | η = (E_LUMO - E_HOMO)/2 | ~ 2.5 to 3.0 | Resistance to charge transfer |

| Electronegativity | χ = -(E_HOMO + E_LUMO)/2 | ~ 4.5 to 5.0 | Electron-attracting power |

Reactivity Prediction: FMOs and Electrostatic Potential

The spatial distribution of the HOMO and LUMO provides a map of where the molecule is most likely to react.

-

HOMO: Regions with a high density of the HOMO are susceptible to electrophilic attack. For this compound, this is expected to be concentrated on the benzene ring.

-

LUMO: Regions with a high density of the LUMO are susceptible to nucleophilic attack. This is anticipated to be located over the carbonyl carbons of both the lactam and acetyl groups.

The Molecular Electrostatic Potential (MEP) map complements FMO analysis by visualizing the charge distribution.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. Expected around the carbonyl oxygen atoms.

-

Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. Expected around the carbonyl carbons and acidic protons.

Visualization 3: Frontier Molecular Orbital Diagram

Caption: Conceptual FMO diagram showing HOMO/LUMO energy levels.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry can be used to model potential reaction pathways, such as the hydrolysis of the acetyl group or electrophilic aromatic substitution on the benzene ring.

Experimental Protocol 4: Reaction Pathway Modeling

-

Identify Reactants and Products: Define the starting materials and final products for the reaction of interest (e.g., this compound + H₂O → 2-Benzoxazolinone + Acetic Acid).

-

Locate Transition State (TS): Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization) to find the highest energy point along the reaction coordinate. The level of theory should be consistent with the geometry optimizations.

-

Verify Transition State: A frequency calculation for the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation from the TS will map the path to the reactants and products, confirming that the located TS connects the desired species.

-

Calculate Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants.

This protocol provides invaluable mechanistic insight and allows for the quantitative prediction of reaction rates and feasibility.

Conclusion

This guide has outlined a robust and comprehensive theoretical framework for the in-depth investigation of this compound. By employing standard and reliable computational methods such as DFT and TD-DFT, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The protocols detailed herein—from geometry optimization and spectroscopic prediction to the analysis of frontier molecular orbitals and reaction pathways—constitute a self-validating system for generating high-fidelity computational data. These theoretical studies are not merely academic; they provide a predictive foundation for understanding the molecule's reactivity, stability, and potential biological interactions, thereby guiding future experimental work in drug design and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Methodological & Application

Application Notes & Protocols: 3-Acetyl-2-benzoxazolinone as a Versatile Reagent in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the demand for stable, selective, and efficient reagents is paramount. 3-Acetyl-2-benzoxazolinone emerges as a distinguished reagent, offering a unique combination of properties that make it an invaluable tool for researchers in synthetic chemistry and drug development. Structurally, it features an acetyl group attached to the nitrogen atom of the benzoxazolinone heterocycle. This configuration renders the acetyl group sufficiently electrophilic for transfer reactions while benefiting from the stability conferred by the aromatic backbone. The benzoxazolinone moiety functions as an excellent leaving group, facilitating clean and high-yielding transformations.

This guide provides an in-depth exploration of this compound's applications, focusing on its utility as a superior N-acetylating agent and as a foundational building block in the synthesis of complex heterocyclic structures with significant pharmacological relevance. The protocols herein are designed to be robust and explanatory, empowering researchers to integrate this versatile reagent into their synthetic workflows confidently.

Section 1: Physicochemical Properties and Reactivity Profile

The efficacy of this compound stems from its unique electronic and structural characteristics. The electron-withdrawing nature of the carbonyl group within the benzoxazolinone ring enhances the electrophilicity of the exocyclic acetyl carbonyl, making it susceptible to nucleophilic attack. Upon acetylation, the resulting benzoxazolinone anion is stabilized by resonance, rendering it an excellent leaving group and providing a strong thermodynamic driving force for the reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-acetyl-1,3-benzoxazol-2-one |

| Molecular Formula | C₉H₇NO₃ |

| Molar Mass | 177.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 110-114 °C |

| Solubility | Soluble in acetone, ethyl acetate, DCM; sparingly soluble in alcohols. |

Mechanism of Acetyl Transfer

The primary mode of action for this compound is as an acetyl group donor. The mechanism involves the nucleophilic attack of a substrate (e.g., an amine) on the acetyl carbonyl carbon. This is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the stable benzoxazolinone anion to yield the acetylated product.

Caption: General mechanism of N-acetylation using this compound.

Section 2: Core Application: N-Acetylation of Amines

N-acetylation is a fundamental transformation in organic synthesis, used for protecting amines, modulating the biological activity of molecules, and preparing amide intermediates.[1][2][3] While reagents like acetic anhydride and acetyl chloride are common, they can suffer from drawbacks such as harsh reaction conditions, formation of corrosive byproducts (HCl), and lack of selectivity. This compound provides a milder and often more selective alternative, with the key advantage that the only byproduct is the easily removable and recyclable benzoxazolinone.

Protocol 2.1: General Protocol for N-Acetylation of a Primary Aromatic Amine

This protocol describes a representative procedure for the N-acetylation of aniline. The choice of a non-protic solvent like Dichloromethane (DCM) is crucial to prevent side reactions, and a mild organic base like triethylamine (TEA) is used to facilitate the reaction without being overly aggressive.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add this compound (1.0 eq) and the primary amine (e.g., aniline, 1.0 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a catalyst by deprotonating the amine, enhancing its nucleophilicity, and also serves to neutralize any trace acidic impurities.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the benzoxazolinone byproduct and any unreacted starting material, followed by brine (1x). The bicarbonate wash is critical for removing the acidic benzoxazolinone leaving group from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude acetanilide is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Representative N-Acetylation Reactions

| Nucleophile | Product | Typical Conditions | Yield |

| Aniline | Acetanilide | DCM, TEA, RT, 3h | >95% |

| Benzylamine | N-Benzylacetamide | THF, K₂CO₃, RT, 4h | >90% |

| Glycine Methyl Ester | N-Acetylglycine Methyl Ester | Acetonitrile, RT, 6h | ~85% |

Section 3: Application in Heterocyclic Synthesis

The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5] this compound is an excellent starting point for elaborating this core into more complex heterocyclic systems, particularly those of interest in drug discovery. A common strategy involves converting the acetyl group into a hydrazide, which can then be condensed with various electrophiles to form hydrazones, pyrazoles, and other important heterocycles.[6][7]

Workflow for Bioactive Hydrazone Synthesis

The synthesis of pharmacologically active hydrazones, such as those with anticonvulsant properties, often begins with this compound.[7] The process is a two-step sequence: formation of the key acetyl-hydrazide intermediate, followed by condensation with an appropriate aldehyde.

Caption: Synthetic workflow from this compound to bioactive hydrazones.

Protocol 3.1: Synthesis of 3-(2-Hydrazinyl-2-oxoethyl)benzoxazol-2(3H)-one

This protocol details the conversion of the N-acetyl group to an N-acetyl hydrazide, a crucial intermediate for further elaboration.

Materials:

-

This compound (or a substituted analog like 5-chloro-3-acetyl-2-benzoxazolinone) (1.0 eq)

-

Hydrazine hydrate (80% solution) (1.5 eq)

-

Ethanol

-

Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution. The use of a slight excess of hydrazine ensures complete conversion of the starting material.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. The elevated temperature is necessary to drive the hydrazinolysis reaction to completion.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield the desired acetyl hydrazide intermediate.

Protocol 3.2: Synthesis of a Benzaldehyde Hydrazone Derivative

This protocol demonstrates the final condensation step to produce a hydrazone, a class of compounds known for potent anticonvulsant activity.[7]

Materials:

-

3-(2-Hydrazinyl-2-oxoethyl)benzoxazol-2(3H)-one (from Protocol 3.1) (1.0 eq)

-

Substituted Benzaldehyde (e.g., o-methoxybenzaldehyde) (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: Suspend the acetyl hydrazide intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add the substituted benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. The acid catalyzes the condensation by protonating the aldehyde carbonyl, making it more electrophilic.

-

Heating: Heat the mixture to reflux for 2-4 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if needed.

Section 4: Applications in Medicinal Chemistry